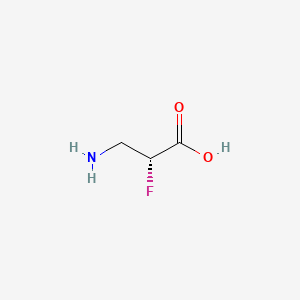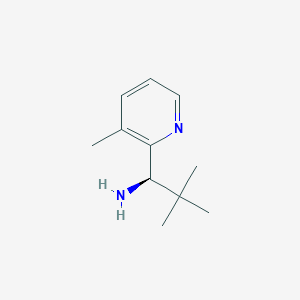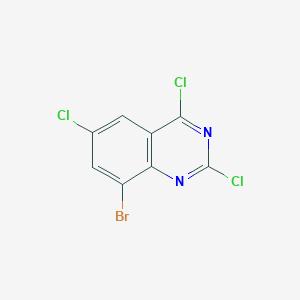
8-Bromo-2,4,6-trichloroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2,4,6-trichloroquinazoline is a quinazoline derivative known for its unique chemical structure and properties Quinazoline derivatives are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Vorbereitungsmethoden
The synthesis of 8-Bromo-2,4,6-trichloroquinazoline can be achieved through several methods. One common approach involves the cyclocondensation reaction of appropriate precursors under specific conditions. For instance, the reaction of 2,4,6-trichloroaniline with bromine in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
8-Bromo-2,4,6-trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, leading to the formation of more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2,4,6-trichloroquinazoline has found applications in various scientific research fields:
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for their potential therapeutic effects, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of optoelectronic materials, including organic light-emitting diodes (OLEDs) and sensors.
Wirkmechanismus
The mechanism of action of 8-Bromo-2,4,6-trichloroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-2,4,6-trichloroquinazoline can be compared with other quinazoline derivatives such as:
8-Bromo-2,4-dichloroquinazoline: Similar in structure but with one less chlorine atom, leading to differences in reactivity and biological activity.
6-Bromoquinazoline derivatives: These compounds have variations in the position of the bromine atom, affecting their chemical and biological properties.
Eigenschaften
Molekularformel |
C8H2BrCl3N2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
8-bromo-2,4,6-trichloroquinazoline |
InChI |
InChI=1S/C8H2BrCl3N2/c9-5-2-3(10)1-4-6(5)13-8(12)14-7(4)11/h1-2H |
InChI-Schlüssel |
FFJXNEBOEYIRPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055959.png)
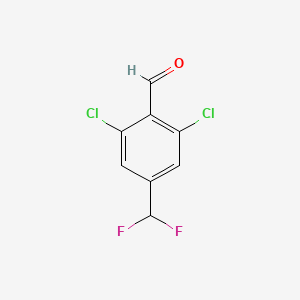
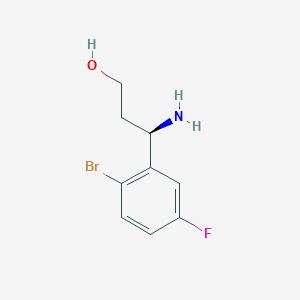
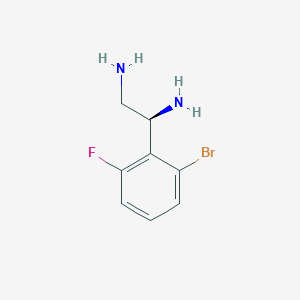
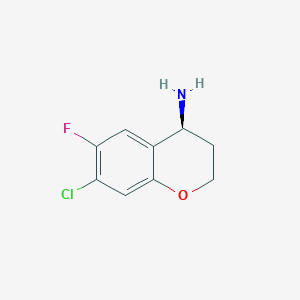
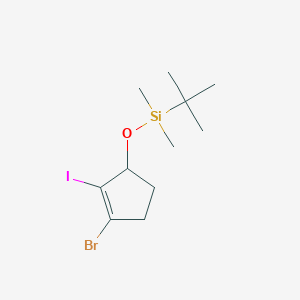

![1-Amino-1-[4-(trifluoromethyl)phenyl]acetone](/img/structure/B13055992.png)
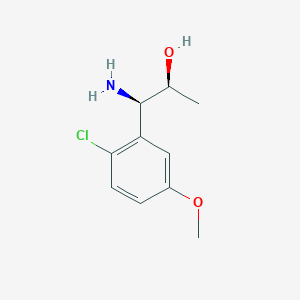
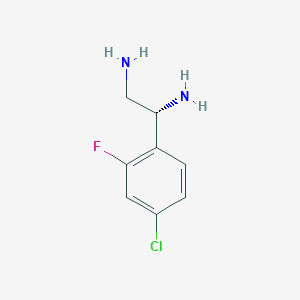
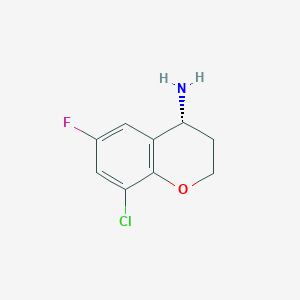
![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride](/img/structure/B13056017.png)
